Cas no 692889-16-0 (2-Thiophenamine, 4-(4-pyridinyl)-)

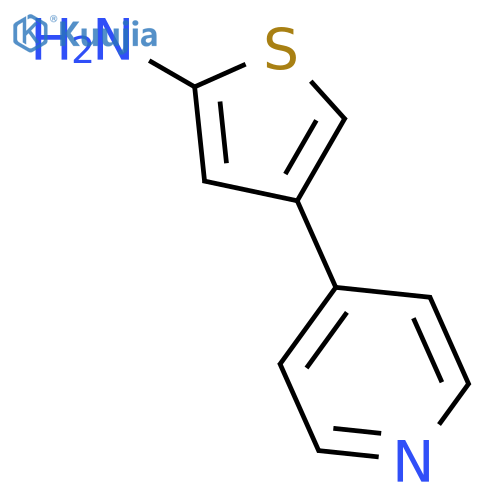

692889-16-0 structure

商品名:2-Thiophenamine, 4-(4-pyridinyl)-

2-Thiophenamine, 4-(4-pyridinyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenamine, 4-(4-pyridinyl)-

- CZMBSPFWRYOPOP-UHFFFAOYSA-N

- 4-(Pyridin-4-yl)thiophen-2-amine

- 692889-16-0

- SCHEMBL3258545

- AKOS004123522

- 4-pyridin-4-ylthiophen-2-amine

- 4-(4-pyridinyl)-2-thiophenamine

- AT-057/43469674

- 4-Pyridin-4-yl-thiophen-2-ylamine

-

- インチ: InChI=1S/C9H8N2S/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H,10H2

- InChIKey: CZMBSPFWRYOPOP-UHFFFAOYSA-N

- ほほえんだ: C1=CN=CC=C1C2=CSC(=C2)N

計算された属性

- せいみつぶんしりょう: 176.041

- どういたいしつりょう: 176.041

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-Thiophenamine, 4-(4-pyridinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029198033-1g |

4-(Pyridin-4-yl)thiophen-2-amine |

692889-16-0 | 95% | 1g |

$662.50 | 2023-09-01 |

2-Thiophenamine, 4-(4-pyridinyl)- 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

692889-16-0 (2-Thiophenamine, 4-(4-pyridinyl)-) 関連製品

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬